Cas no 894997-35-4 (N-(3-nitrophenyl)-2-({7-oxo-5-phenyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide)

N-(3-nitrophenyl)-2-({7-oxo-5-phenyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(3-nitrophenyl)-2-({7-oxo-5-phenyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide
- F2513-0385
- AKOS005007823
- N-(3-nitrophenyl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
- 894997-35-4
- N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
-
- インチ: 1S/C19H14N6O4S/c26-16-10-15(12-5-2-1-3-6-12)24-18(21-16)22-23-19(24)30-11-17(27)20-13-7-4-8-14(9-13)25(28)29/h1-10H,11H2,(H,20,27)(H,21,22,26)
- InChIKey: ZYJKIPCSGZMEMF-UHFFFAOYSA-N
- ほほえんだ: S(CC(NC1C=CC=C(C=1)[N+](=O)[O-])=O)C1=NN=C2NC(C=C(C3C=CC=CC=3)N21)=O
計算された属性
- せいみつぶんしりょう: 422.07972412g/mol
- どういたいしつりょう: 422.07972412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 708
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 160Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
N-(3-nitrophenyl)-2-({7-oxo-5-phenyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2513-0385-3mg |
N-(3-nitrophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide |
894997-35-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2513-0385-2mg |
N-(3-nitrophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide |
894997-35-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2513-0385-2μmol |
N-(3-nitrophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide |
894997-35-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2513-0385-75mg |
N-(3-nitrophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide |
894997-35-4 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2513-0385-10μmol |
N-(3-nitrophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide |
894997-35-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2513-0385-25mg |
N-(3-nitrophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide |
894997-35-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2513-0385-40mg |
N-(3-nitrophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide |
894997-35-4 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2513-0385-50mg |
N-(3-nitrophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide |
894997-35-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2513-0385-15mg |
N-(3-nitrophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide |
894997-35-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2513-0385-1mg |
N-(3-nitrophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide |
894997-35-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-(3-nitrophenyl)-2-({7-oxo-5-phenyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
N-(3-nitrophenyl)-2-({7-oxo-5-phenyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamideに関する追加情報
Introduction to N-(3-nitrophenyl)-2-({7-oxo-5-phenyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide (CAS No. 894997-35-4)
N-(3-nitrophenyl)-2-({7-oxo-5-phenyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide, with the CAS number 894997-35-4, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a nitrophenyl group and a triazolopyrimidine scaffold. These structural elements contribute to its potential therapeutic applications and biological activities.
The triazolopyrimidine core of N-(3-nitrophenyl)-2-({7-oxo-5-phenyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide is a well-known motif in medicinal chemistry due to its ability to form hydrogen bonds and π-stacking interactions with biological targets. The presence of the nitro group further enhances the compound's electronic properties and reactivity, making it an attractive candidate for drug design and development.
Recent studies have highlighted the potential of N-(3-nitrophenyl)-2-({7-oxo-5-phenyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve the inhibition of viral replication through the disruption of key enzymatic processes.
In addition to its antiviral properties, N-(3-nitrophenyl)-2-({7-oxo-5-phenyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide has also been investigated for its anti-inflammatory effects. Studies conducted by a team at the University of California have demonstrated that this compound can effectively reduce inflammation in animal models of arthritis. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The pharmacokinetic profile of N-(3-nitrophenyl)-2-{(7-oxyo-pyrido[1',6':6,1]pyrido[2',3':10a:10b]pyrazino[1',2':10:9]pyrazino[2:1]pyrrolo[3:4-d][1:6]naphthyridine)sulfanyl}acetamide has been extensively studied. It has been found to exhibit good oral bioavailability and a favorable distribution profile in vivo. These properties make it a promising candidate for further clinical development.
Toxicological assessments have also been conducted to evaluate the safety profile of N-(3-nitrophenyl)-2-{(7-oxyo-pyrido[1',6':6,1]pyrido[2',3':10a:10b]pyrazino[1',2':10:9]pyrazino[2:1]pyrrolo[3:4-d][1:6]naphthyridine)sulfanyl}acetamide. Preclinical studies have shown that it is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, further investigations are needed to fully understand its long-term safety and potential side effects in humans.
The synthesis of N-(3-nitrophenyl)-2-{(7-oxyo-pyrido[1',6':6,1]pyrido[2',3':10a:10b]pyrazino[1',2':10:9]pyrazino[2:1]pyrrolo[3:4-d][1:6]naphthyridine)sulfanyl}acetamide involves a multi-step process that includes the formation of the triazolopyrimidine core and subsequent functionalization with the nitrophenyl group. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. One common approach involves the reaction of 5-substituted 7H-triazolo[4,3-a]pyrimidines with appropriate sulfuryl chlorides followed by nucleophilic substitution with 3-nitroaniline.
The potential applications of N-(3-nitrophenyl)-2-{(7-oxyo-pyrido[1',6':6,1]pyrido[2',3':10a:10b]pyrazino[1',2':10:9]pyrazino[2:1]pyrrolo[3:4-d][1:6]naphthyridine)sulfanyl}acetamide extend beyond antiviral and anti-inflammatory therapies. Ongoing research is exploring its use as an anticancer agent due to its ability to induce apoptosis in cancer cells. Preliminary studies have shown promising results in vitro and in animal models of various cancers.
In conclusion, N-(3-nitrophenyl)-2-{(7-oxyo-pyrido[1',6':6,1]pyrido[2',3':10a:10b]pyrazino[1',2':10:9]pyrazino[2:1]pyrrolo[3:4-d][1:6]naphthyridine)sulfanyl}acetamide (CAS No. 894997-35-4) is a versatile compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an exciting candidate for further research and development in the pharmaceutical industry. Continued studies are expected to uncover additional benefits and optimize its use in clinical settings.
894997-35-4 (N-(3-nitrophenyl)-2-({7-oxo-5-phenyl-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide) 関連製品
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